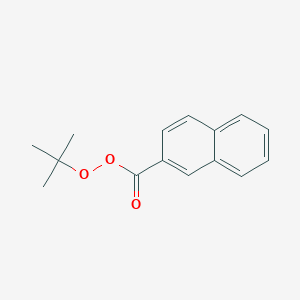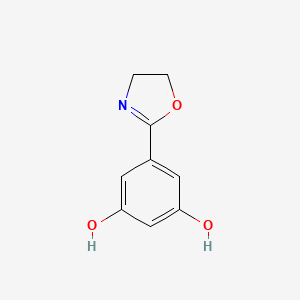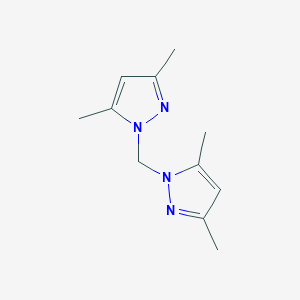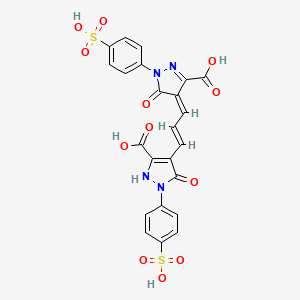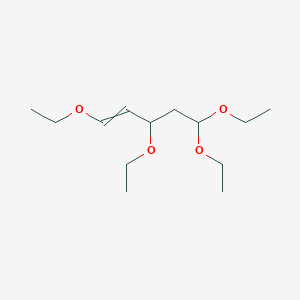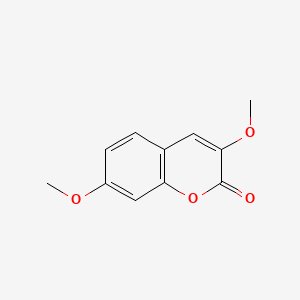
2H-1-Benzopyran-2-one, 3,7-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3,7-dimethoxy- typically involves the methoxylation of coumarin derivatives. One common method is the methylation of 7-hydroxycoumarin using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of 2H-1-Benzopyran-2-one, 3,7-dimethoxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1-Benzopyran-2-one, 3,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into dihydrocoumarins.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces dihydrocoumarins.
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran-2-one, 3,7-dimethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and cardiovascular diseases.
Industry: Utilized in the production of fragrances, flavorings, and as a fluorescent dye in various applications.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-2-one, 3,7-dimethoxy- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammatory and cardiovascular pathways, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2H-1-Benzopyran-2-one, 3,7-dimethoxy- can be compared with other coumarin derivatives such as:
2H-1-Benzopyran-2-one, 5,7-dimethoxy-: Known for its potent antioxidant properties.
2H-1-Benzopyran-2-one, 7-methoxy-: Commonly used in the synthesis of pharmaceuticals and as a fluorescent probe.
2H-1-Benzopyran-2-one, 7,8-dimethoxy-: Studied for its potential anticancer activities.
The uniqueness of 2H-1-Benzopyran-2-one, 3,7-dimethoxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
29076-68-4 |
|---|---|
Molekularformel |
C11H10O4 |
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
3,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C11H10O4/c1-13-8-4-3-7-5-10(14-2)11(12)15-9(7)6-8/h3-6H,1-2H3 |
InChI-Schlüssel |
IAFJNCMUCQDWCR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-(2-Phenylethyl)phenyl]acetonitrile](/img/structure/B14686494.png)

